molecular formula C19H34O B1500159 4'-Heptylbi(cyclohexyl)-4-one CAS No. 914221-50-4

4'-Heptylbi(cyclohexyl)-4-one

Cat. No.: B1500159
CAS No.: 914221-50-4
M. Wt: 278.5 g/mol
InChI Key: ZSSYHPOIFZEUCK-UHFFFAOYSA-N
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Description

These compounds, such as butyl-, pentyl-, ethyl-, and tolyl-substituted bicyclohexyl-4-ones, are critical intermediates in liquid crystal synthesis and specialty chemicals. The heptyl derivative, with a longer alkyl chain, is hypothesized to exhibit distinct physical and chemical behaviors compared to its shorter-chain counterparts, including higher molecular weight, altered solubility, and modified phase transitions .

Properties

CAS No.

914221-50-4

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

4-cyclohexyl-4-heptan-4-ylcyclohexan-1-one

InChI

InChI=1S/C19H34O/c1-3-8-16(9-4-2)19(14-12-18(20)13-15-19)17-10-6-5-7-11-17/h16-17H,3-15H2,1-2H3

InChI Key

ZSSYHPOIFZEUCK-UHFFFAOYSA-N

SMILES

CCCC(CCC)C1(CCC(=O)CC1)C2CCCCC2

Canonical SMILES

CCCC(CCC)C1(CCC(=O)CC1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

  • 4'-Butylbi(cyclohexyl)-4-one (CAS 92413-47-3)
  • trans-4'-Pentylbi(cyclohexan)-4-one (CAS 84868-02-0)
  • 4'-Ethylbi(cyclohexyl)-4-one (CAS 150763-13-6)

Physical and Chemical Properties:

Property 4'-Butylbi(cyclohexyl)-4-one trans-4'-Pentylbi(cyclohexan)-4-one 4'-Ethylbi(cyclohexyl)-4-one
Molecular Formula C₁₉H₃₄O C₁₇H₃₀O C₁₄H₂₄O
Molecular Weight ~266.5 (estimated) 250.4 208.34
Melting Point (°C) 42.0–46.0 Not reported Not reported
Boiling Point (°C) 327.8±10.0 (predicted) Not reported Not reported
Solubility Soluble in methanol Not reported Not reported
Density (g/cm³ at 20°C) 1.04 Not reported Not reported

Key Findings:

  • Chain Length Effects : Increasing alkyl chain length (ethyl → butyl → pentyl) correlates with higher molecular weight and boiling points, as seen in the butyl derivative’s elevated boiling point (327.8°C) . The heptyl analog is expected to follow this trend, with even higher thermal stability.
  • Applications : The butyl variant is a key intermediate in liquid crystal displays (LCDs), while shorter-chain derivatives like ethyl may have niche roles due to lower molecular complexity .

Comparison with Aromatic-Substituted Bicyclohexyl-4-ones

Key Compound:

  • trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexyl)]-4-one (CAS 125962-80-3)
Property 4'-(p-Tolyl)-bicyclohexyl-4-one
Molecular Formula C₁₉H₂₆O
Molecular Weight 270.41
Melting Point (°C) 123
Boiling Point (°C) 407.7±45.0 (predicted)
Solubility Soluble in toluene
Density (g/cm³) 1.026

Key Findings:

  • Aromatic vs. Alkyl Substituents : The tolyl group introduces rigidity, raising the melting point (123°C) compared to alkyl-substituted analogs (e.g., butyl: 42–46°C). This enhances thermal stability for high-temperature applications .
  • Hazards : The tolyl derivative is classified as a skin/eye irritant and respiratory hazard, requiring stringent handling protocols .

Comparison with Monocyclohexyl Ketones

Key Compound:

  • 4-Heptylcyclohexanone (CAS 16618-75-0)
Property 4-Heptylcyclohexanone
Molecular Formula C₁₃H₂₄O
Molecular Weight 196.33
Hazards No significant hazards

Key Findings:

  • Structural Impact: The monocyclic structure of 4-heptylcyclohexanone reduces molecular complexity, resulting in lower molecular weight (196.33 vs. ~250–270 for bicyclic analogs) and fewer industrial applications .
  • Safety Profile : Unlike bicyclic derivatives, this compound lacks significant hazards, simplifying handling .

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